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Compound of Interest

Compound Name: Btk-IN-14

Cat. No.: B12412116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

Btk-IN-14, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Btk-IN-14, also

referred to as compound 1 in patent literature, has emerged as a significant molecule in the

study of BTK-mediated signaling pathways, which are crucial in the pathophysiology of various

B-cell malignancies and autoimmune diseases. This document summarizes the available

quantitative data, details key experimental protocols, and visualizes essential pathways and

workflows to facilitate a comprehensive understanding of this compound for research and

development purposes.

Core Compound Data and Inhibitory Activity
Btk-IN-14 is a heteroaryl heterocyclic compound identified as a potent BTK inhibitor.[1] Its

chemical structure and inhibitory potency against BTK are central to its therapeutic potential.

Table 1: Chemical and Biological Profile of Btk-IN-14
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Identifier Value Reference

Compound Name Btk-IN-14 (Compound 1) WO2022057894A1[1]

CAS Number 2764674-60-2 MedchemExpress

Molecular Formula C₂₅H₂₅N₇O₃ Inferred from Structure

BTK IC₅₀ Data not publicly available -

Note: While Btk-IN-14 is cited as a potent inhibitor, specific IC₅₀ values from the primary patent

source are not publicly disseminated. The potency is inferred from the context of the patent

disclosure.

Structure-Activity Relationship Insights
The SAR of Btk-IN-14 is rooted in its pyrazolo[3,4-d]pyrimidine core, a scaffold common to

many kinase inhibitors. The potency and selectivity of such compounds are typically modulated

by substitutions at various positions of this core structure. While a detailed SAR table with

analogs of Btk-IN-14 is not publicly available, general principles for this class of inhibitors can

be inferred from broader medicinal chemistry literature.

Key interaction points for pyrazolo[3,4-d]pyrimidine-based BTK inhibitors generally involve:

Hinge-binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen

bonds with the hinge region of the BTK active site.

Hydrophobic Pockets: Substituents on the pyrazole and pyrimidine rings extend into

hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity.

Gatekeeper Residue Interaction: The nature of the substituent at the C3-position of the

pyrazolopyrimidine core can influence interactions with the gatekeeper residue (T474 in

BTK), which is a key determinant of kinase selectivity.

Solvent-exposed region: Modifications in the solvent-exposed region can be used to fine-

tune physicochemical properties such as solubility and metabolic stability, and can also be a

point of attachment for probes or other functionalities without disrupting binding.
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Experimental Protocols
The following are representative experimental protocols for the characterization of BTK

inhibitors like Btk-IN-14. These are based on established methodologies in the field.

Biochemical BTK Kinase Inhibition Assay
(LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of an inhibitor to the BTK active site.

Materials:

BTK, active, recombinant human protein

LanthaScreen™ Certified Kinase Buffer

Eu-anti-GST Antibody

Kinase Tracer 236

Test compound (Btk-IN-14)

Procedure:

Prepare a 2X solution of BTK in kinase buffer.

Prepare a 2X solution of the Eu-anti-GST antibody and Kinase Tracer 236 in kinase buffer.

Serially dilute the test compound in DMSO, and then further dilute in kinase buffer to a 4X

final concentration.

Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

Add 2.5 µL of the 2X BTK solution to the wells.

Add 5 µL of the 2X antibody/tracer solution to the wells.

Incubate the plate at room temperature for 60 minutes, protected from light.
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Read the plate on a fluorescence plate reader capable of measuring time-resolved

fluorescence resonance energy transfer (TR-FRET).

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block BTK activity within a cellular context by

assessing the phosphorylation status of a key tyrosine residue (Y223).

Materials:

Ramos cells (human Burkitt's lymphoma cell line)

RPMI-1640 medium supplemented with 10% FBS

Anti-goat IgM antibody

Test compound (Btk-IN-14)

Lysis buffer

Antibodies for Western blotting: anti-phospho-BTK (Y223) and anti-total BTK

Procedure:

Culture Ramos cells to the desired density.

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

Stimulate the cells with anti-goat IgM for 10-15 minutes to induce BTK autophosphorylation.

Lyse the cells and collect the protein lysates.

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

Probe the membrane with anti-phospho-BTK (Y223) and anti-total BTK antibodies.
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Detect the signals using an appropriate secondary antibody and chemiluminescence

substrate.

Quantify the band intensities to determine the concentration-dependent inhibition of BTK

autophosphorylation.

Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and

experimental workflow for Btk-IN-14.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Btk-IN-14.
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Caption: Workflow for the biochemical and cellular evaluation of Btk-IN-14.

Caption: Generalized interaction model of a pyrazolo[3,4-d]pyrimidine inhibitor within the BTK

active site.
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Btk-IN-14 represents a potent inhibitor of Bruton's tyrosine kinase with a promising chemical

scaffold for further development. While detailed public data on its direct analogs and their

corresponding activities are limited, the foundational knowledge of pyrazolo[3,4-d]pyrimidine-

based BTK inhibitors provides a strong framework for understanding its mechanism of action

and guiding future research. The experimental protocols and conceptual diagrams provided in

this guide serve as a valuable resource for researchers and drug development professionals

working on the next generation of BTK inhibitors. Further disclosure of the primary data from

the patent literature will be essential for a more complete and nuanced understanding of the

SAR of Btk-IN-14.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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